molecular formula C12H16N2S B13623752 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13623752
M. Wt: 220.34 g/mol
InChI Key: SRMKRCPYODEZTE-UHFFFAOYSA-N
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Description

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring substituted with a pyrrolidinylmethyl group and a prop-2-yn-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like N,N-dimethylformamide and reagents such as chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the alkyne group can produce alkenes or alkanes.

Scientific Research Applications

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinylmethyl group can enhance binding affinity, while the thiophene ring can participate in π-π interactions. The prop-2-yn-1-amine chain can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine lies in its combination of a thiophene ring with a pyrrolidinylmethyl group and a prop-2-yn-1-amine chain, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-[5-(pyrrolidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C12H16N2S/c13-5-3-4-11-8-12(15-10-11)9-14-6-1-2-7-14/h8,10H,1-2,5-7,9,13H2

InChI Key

SRMKRCPYODEZTE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CS2)C#CCN

Origin of Product

United States

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